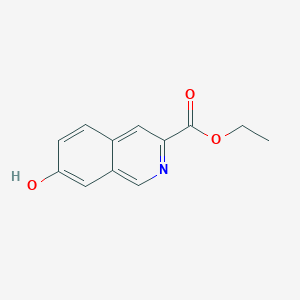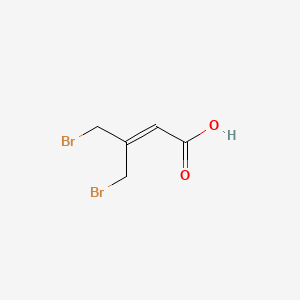![molecular formula C18H10BClO2 B13677441 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organoboron compound known for its unique structural properties and reactivity. This compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach includes the formation of the boron-containing core through a sequence of cyclization and functionalization reactions. Key steps often involve the use of boronic acids or boronate esters as starting materials, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The boron center can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to changes in the boron oxidation state .
Aplicaciones Científicas De Investigación
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Biology: Studied for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily related to its electronic structure. The boron atom acts as a Lewis acid, facilitating interactions with various Lewis bases. This interaction can lead to changes in the electronic properties of the compound, influencing its reactivity and photophysical behavior. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in bioimaging or interacting with other materials in optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine substituent but shares the same boron-containing core.
Triazole-functionalized derivatives: These compounds have additional functional groups that modify their reactivity and properties
Uniqueness
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chlorine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H10BClO2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
5-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-11-8-9-13-17(10-11)22-16-7-3-6-15-18(16)19(13)12-4-1-2-5-14(12)21-15/h1-10H |
Clave InChI |
WTLFKMLAJZPBSQ-UHFFFAOYSA-N |
SMILES canónico |
B12C3=C(C=C(C=C3)Cl)OC4=CC=CC(=C41)OC5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)






![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)



![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
